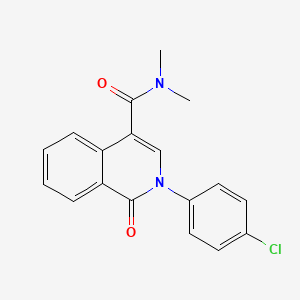

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSGONWAXDXNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and isoquinoline-1-carboxylic acid as the primary starting materials.

Formation of Intermediate: The 4-chloroaniline undergoes a reaction with isoquinoline-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions to introduce the N,N-dimethyl groups.

Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound participates in reactions typical of isoquinolinecarboxamides and amides:

Hydrolysis

-

Conditions : Acidic/basic conditions (e.g., HCl or NaOH in aqueous-organic mixtures).

-

Products : Corresponding carboxylic acid or amine derivatives.

Substitution Reactions

-

C-H Activation : Potential for electrophilic substitution at positions adjacent to the carbonyl group.

-

Nucleophilic Attack : Dimethyl amino groups may act as leaving groups under strong acidic conditions.

Cyclization

| Reaction Type | Mechanism | Key Reagents/Conditions |

|---|---|---|

| Hydrolysis | Acid/base catalysis | HCl, NaOH, aqueous-organic mix |

| Substitution | Electrophilic aromatic substitution | Lewis acids (e.g., AlCl₃) |

| Cyclization | Intramolecular nucleophilic attack | High temperatures, catalysts |

Reaction Conditions and Optimization

-

Solvents : Dichloromethane, ethanol, or dimethylformamide (DMF) are commonly used .

-

Catalysts : Triethylamine for amination steps; Lewis acids (e.g., AlCl₃) for substitution .

-

Temperature Control : Reflux conditions (e.g., ethanol under reflux) for condensation reactions .

Characterization and Purity Assessment

Analytical techniques employed include:

| Method | Purpose | Key Observations |

|---|---|---|

| HPLC | Purity and yield monitoring | Retention time, peak resolution |

| NMR | Structural confirmation | δ 8.2–8.5 ppm (aromatic protons) |

| IR Spectroscopy | Functional group identification | Carbonyl peak (~1650 cm⁻¹) |

| Mass Spectrometry | Molecular weight verification | Molecular ion (M⁺) at 313–323 m/z |

Stability and Degradation

-

Thermal Stability : Stable under standard storage conditions but may degrade at elevated temperatures.

-

pH Sensitivity : Acidic conditions may accelerate hydrolysis, while basic conditions favor deprotonation.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research indicates that derivatives of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide possess significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxic Effects

A study published in the journal Crystals highlighted the synthesis of related compounds and their evaluation against breast cancer models. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating promising potential as anticancer agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogens. Related studies suggest that modifications to the isoquinoline structure can enhance its efficacy against gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, compounds similar to this compound were tested for their minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity, which could lead to new antibiotic developments .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the evidence:

Key Structural and Functional Insights

Substituent Effects on Solubility: The N,N-dimethyl carboxamide in the target compound likely reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., ), which may decrease aqueous solubility but improve membrane permeability .

Core Heterocycle Differences: Isoquinoline (target compound and ) vs. quinoline () vs. pyrimidine ():

- Isoquinoline's fused benzene ring provides a larger aromatic surface for π-π interactions compared to pyrimidine .

- Pyrimidine derivatives () may exhibit improved metabolic stability due to smaller ring size and reduced steric hindrance .

Synthetic Considerations :

Biological Activity

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS No. 477850-74-1) is a synthetic compound with potential biological applications. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its pharmacological potential.

The molecular formula of this compound is , with a molecular weight of 326.78 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 551.4 ± 50.0 °C (predicted) |

| Density | 1.327 ± 0.06 g/cm³ (predicted) |

| pKa | -1.13 ± 0.20 (predicted) |

These properties suggest a stable compound with significant lipophilicity, which may influence its biological activity.

The compound is structurally related to isoquinoline derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory and neuroprotective effects. Isoquinoline derivatives often interact with neurotransmitter systems, particularly involving the GABAergic and dopaminergic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a therapeutic agent in neuroinflammation and neurodegenerative diseases:

- Neuroinflammation : Research indicates that isoquinoline derivatives can modulate the activity of translocator protein (TSPO), a marker for neuroinflammation. Compounds that bind to TSPO may help in imaging and treating conditions like Alzheimer's disease and multiple sclerosis .

- Anticancer Activity : Some isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. The mechanism often involves the induction of apoptosis in cancer cells .

- Antimicrobial Activity : There is evidence that related compounds exhibit antimicrobial properties against Mycobacterium tuberculosis and other pathogens, indicating a broad spectrum of biological activity that warrants further investigation .

Neuroprotective Effects

A study published in ACS Chemical Neuroscience explored the neuroprotective effects of isoquinoline derivatives in animal models of neurodegeneration. The results showed that these compounds could reduce neuronal loss and improve cognitive function by modulating inflammatory pathways .

Anticancer Research

In vitro studies on cancer cell lines have demonstrated that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. These findings suggest potential for development as anticancer agents .

Q & A

What are the recommended synthetic routes for 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide?

Classification: Basic

Answer:

The compound can be synthesized via condensation reactions involving precursors such as 4-chlorophenyl-substituted isoquinoline intermediates. A common approach involves reacting 4-isoquinolinecarboxylic acid derivatives with dimethylamine in the presence of coupling agents (e.g., carbodiimides) under anhydrous conditions. For example, cyclization of intermediates using Lewis acids (e.g., AlCl₃) can enhance regioselectivity, as demonstrated in analogous chlorophenyl-containing systems . Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Reaction progress should be monitored by TLC and NMR spectroscopy .

How should researchers handle and store this compound to ensure safety and stability?

Classification: Basic

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.

- Storage: Store in a tightly sealed, corrosion-resistant container (e.g., amber glass) under dry, inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizers. Compatibility tests with container materials (e.g., PTFE-lined caps) are recommended .

- Emergency Measures: For spills, use absorbent materials (vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

What advanced techniques are used to resolve stereochemical ambiguities in its synthesis?

Classification: Advanced

Answer:

Stereochemical challenges, such as unintended isomer formation (e.g., cis/trans diastereomers), can be addressed via:

- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) to confirm absolute configuration.

- Selective Crystallization: Utilize solvent polarity gradients (e.g., ethanol/water mixtures) to isolate thermodynamically stable isomers.

- Acid-Catalyzed Isomerization: Apply Lewis acids (e.g., BF₃·Et₂O) to convert kinetically favored isomers to the desired form, as seen in structurally related naphthoquinone systems .

Validate outcomes with HPLC (chiral columns) and 2D NMR (NOESY for spatial proximity analysis) .

How can researchers optimize reaction yields while minimizing byproducts?

Classification: Advanced

Answer:

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) to accelerate cyclization while suppressing side reactions.

- Solvent Optimization: Use aprotic solvents (DMF, DMSO) to stabilize intermediates. Microwave-assisted synthesis can reduce reaction time and improve atom economy .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Adjust stoichiometry dynamically based on real-time data .

Post-reaction, use quenching protocols (e.g., NaHCO₃ for acidic byproducts) followed by liquid-liquid extraction (dichloromethane/water) .

How should conflicting biological activity data across studies be addressed?

Classification: Advanced

Answer:

Discrepancies may arise from:

- Purity Variance: Validate compound purity (>95%) via HPLC-UV/ELSD and elemental analysis. Impurities (e.g., residual solvents) can skew bioassay results .

- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum-free media) to reduce variability. Include positive controls (e.g., known kinase inhibitors for kinase assays).

- Structural Confirmation: Re-analyze batches with LC-MS and ¹³C NMR to rule out degradation or polymorphic forms .

What computational methods support structure-activity relationship (SAR) studies?

Classification: Advanced

Answer:

- Docking Simulations: Use software (AutoDock Vina) to model interactions with target proteins (e.g., kinases). Validate with crystallographic data from the Protein Data Bank .

- QSAR Modeling: Train models on physicochemical descriptors (logP, polar surface area) to predict bioavailability. Cross-validate with leave-one-out methods .

- DFT Calculations: Analyze electron density maps (Gaussian 16) to identify reactive sites for functionalization (e.g., halogen bonding at the 4-chlorophenyl group) .

How can hydrogen bonding networks influence crystallization behavior?

Classification: Advanced

Answer:

Hydrogen bonding motifs (e.g., R₂²(8) patterns) dictate crystal packing. Use graph-set analysis to classify interactions (e.g., N–H···O vs. O–H···N). Solvent choice (e.g., DMSO vs. acetone) can alter H-bond donor/acceptor capacity, impacting crystal morphology. For polymorph control, employ cooling crystallization with controlled nucleation rates. Validate with PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.